molecular formula C11H17NO5 B14739345 Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate CAS No. 2446-12-0

Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate

Cat. No.: B14739345
CAS No.: 2446-12-0
M. Wt: 243.26 g/mol
InChI Key: ABPOVAJYXVTDRD-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate is an organic compound with the molecular formula C11H17NO5. It belongs to the class of pyrrolidine derivatives, which are known for their diverse chemical and biological properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction conditions typically include the use of a base such as sodium ethoxide and an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-(4-methyl-phen-yl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxylate
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

Uniqueness

Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-4-16-9(14)11(10(15)17-5-2)7(3)6-8(13)12-11/h7H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPOVAJYXVTDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(CC(=O)N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281378
Record name MLS002638794
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-12-0
Record name MLS002638794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638794
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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